3-Methylbut-2-enoic anhydride
Overview
Description
3-Methylbut-2-enoic anhydride is a heterocyclic compound used in the synthesis of various other compounds. It is derived from 3-methylbut-2-enoic acid, a methyl-branched fatty acid that is but-2-enoic acid bearing a methyl substituent at position 3 . This compound is significant in organic chemistry due to its reactivity and utility as a building block for more complex molecules .
Preparation Methods
3-Methylbut-2-enoic anhydride is typically prepared through the Wittig reaction of 3-methylbut-3-ynoic acid and ethyl phosphorocyanidate . The reaction conditions involve the use of a strong base to deprotonate the phosphorocyanidate, which then reacts with the 3-methylbut-3-ynoic acid to form the anhydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
3-Methylbut-2-enoic anhydride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride into its corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the anhydride group is replaced by other functional groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylbut-2-enoic acid.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed from these reactions vary but often include derivatives of the original anhydride, such as esters, acids, and alcohols.
Scientific Research Applications
3-Methylbut-2-enoic anhydride has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research into its derivatives explores potential pharmaceutical applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-methylbut-2-enoic anhydride involves its reactivity as an anhydride. It can act as an electrophile in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the anhydride group . This reactivity is crucial for its role in synthesizing various derivatives and complex molecules.
Comparison with Similar Compounds
3-Methylbut-2-enoic anhydride is unique due to its specific structure and reactivity. Similar compounds include:
2-Butenoic acid: A structural derivative of but-2-enoic acid with different reactivity and applications.
3-Methylbut-2-enoic acid: The parent acid from which the anhydride is derived.
3-Methylcrotonic acid: Another related compound with similar structural features but different chemical properties.
These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Properties
IUPAC Name |
3-methylbut-2-enoyl 3-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEIMEGRSTXEMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(=O)C=C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956357 | |
Record name | 3-Methylbut-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34876-10-3 | |
Record name | 2-Butenoic acid, 3-methyl-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34876-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 3-methyl-, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonic acid, anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenoic acid, 3-methyl-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylbut-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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